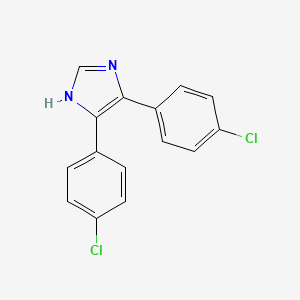
4,5-Bis(4-chlorophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-chlorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C15H10Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated that 4,5-bis(4-chlorophenyl)-1H-imidazole derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Aromatase : This compound has been identified as a potential aromatase inhibitor, making it useful in treating estrogen-dependent cancers such as breast cancer. Aromatase inhibitors prevent the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .
- Mechanism of Action : Molecular docking studies indicate that these imidazole derivatives interact with key proteins involved in cancer progression. For instance, they have shown strong binding affinities to glucosamine 6-phosphate synthase, a target for antimicrobial agents that also plays a role in cancer metabolism .
Antimicrobial Properties
The antimicrobial activity of this compound derivatives has been extensively studied:
- Broad Spectrum Activity : These compounds exhibit activity against a variety of bacteria and fungi. They have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects .
- Docking Studies : The binding interactions with bacterial enzymes reveal that these imidazoles can effectively inhibit bacterial growth by disrupting essential metabolic pathways .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Compounds derived from this compound have been shown to reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases .
- Potential Applications : This makes them candidates for treating conditions such as arthritis and other chronic inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound has been optimized using various methods:
- Microwave-Assisted Synthesis : Recent studies have reported successful synthesis using microwave-assisted techniques, which enhance the yield and purity of the final product. This method allows for rapid reaction times and improved efficiency compared to traditional synthesis methods .
- Reaction Conditions : Optimization studies have focused on reaction time, temperature, and solvent choice to maximize yield and minimize by-products .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Aromatase inhibition | |
| Antimicrobial | Inhibition of bacterial enzymes | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study: Anticancer Efficacy
A study conducted on a series of imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit aromatase was highlighted as a key factor in its anticancer efficacy . Furthermore, molecular docking studies indicated that these compounds bind effectively to target proteins involved in tumor growth regulation .
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound derivatives were tested against common pathogens. The results showed that these compounds had lower minimum inhibitory concentrations compared to standard antibiotics, suggesting their potential as effective antimicrobial agents .
Propriétés
Numéro CAS |
68240-86-8 |
|---|---|
Formule moléculaire |
C15H10Cl2N2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
4,5-bis(4-chlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-15(19-9-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
Clé InChI |
SCZKETWZLPEUME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=CN2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















